molecular formula C13H18O3 B1305067 4-Sec-butoxy-3-ethoxybenzaldehyde CAS No. 915907-98-1

4-Sec-butoxy-3-ethoxybenzaldehyde

Cat. No. B1305067
M. Wt: 222.28 g/mol
InChI Key: YCPXBOGXXIEFIE-UHFFFAOYSA-N
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Description

4-Sec-butoxy-3-ethoxybenzaldehyde, also known as BBE, is a chemical compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . It is commonly used in various fields of research and industry.


Molecular Structure Analysis

The InChI code for 4-Sec-butoxy-3-ethoxybenzaldehyde is 1S/C13H18O3/c1-4-10(3)16-12-7-6-11(9-14)8-13(12)15-5-2/h6-10H,4-5H2,1-3H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

4-Sec-butoxy-3-ethoxybenzaldehyde is a liquid at room temperature .

Scientific Research Applications

Raman Spectroscopic Studies

  • Vibrational Relaxation Analysis : Research by Ramakrishnan et al. (2009) explored the molecular interactions in binary mixtures of substituted benzaldehydes, including 4-ethoxybenzaldehyde, using Raman spectroscopy. This study provided insights into the vibrational relaxation of these compounds, indicating potential applications in molecular dynamics and interaction studies (Ramakrishnan, Sarua, Kuball, & Abdullah, 2009).

Solubility and Solution Thermodynamics

  • Solid-Liquid Equilibrium Studies : Wang et al. (2017) conducted a study on the solubility and solution thermodynamics of 4-hydroxybenzaldehyde in various organic solvents. This research is crucial for understanding the solubility behavior of similar substituted benzaldehydes, which can be essential for their purification and application in different solvents (Wang, Xu, & Xu, 2017).

Crystal Structure Analysis

  • Molecular Structure Examination : A study by Shi (2005) on the crystal structure of a compound derived from 4-ethoxybenzaldehyde revealed the formation of hydrogen bonds and provided insights into intermolecular interactions. Such studies are vital for the development of materials and pharmaceuticals where crystal structure plays a crucial role (Shi, 2005).

Chemical Synthesis Applications

  • Synthesis of Substituted Dienes : Research by Prandi and Venturello (1994) detailed the synthesis of substituted dienes using a mixture of sec-butyllithium and potassium tert-butoxyde, demonstrating the potential application of 4-sec-butoxy-3-ethoxybenzaldehyde in organic synthesis (Prandi & Venturello, 1994).

Non-Aqueous Medium Titrations

  • Acidity and Solvent Effects Studies : Yüksek et al. (2005) conducted a study on the non-aqueous medium titrations of compounds derived from 3-ethoxy-4-hydroxybenzaldehyde. This research is significant for understanding the behavior of similar compounds in various solvents, which is essential for their application in chemical processes (Yüksek, Üçüncü, Alkan, Ocak, & Bahçeci, 2005).

Intermolecular Interactions and Molecular Docking

  • Structural and Electronic Properties Analysis : A study by Ghalla et al. (2018) on 4-methoxybenzaldehyde, a compound similar to 4-sec-butoxy-3-ethoxybenzaldehyde, investigated its structural and electronic properties, including intermolecular interactions and molecular docking. Such studies are crucial for drug design and material science applications (Ghalla, Issaoui, Bardak, & Atac, 2018).

Safety And Hazards

The safety data sheet for 4-Sec-butoxy-3-ethoxybenzaldehyde indicates that it should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

4-butan-2-yloxy-3-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-4-10(3)16-12-7-6-11(9-14)8-13(12)15-5-2/h6-10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPXBOGXXIEFIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1)C=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30388045
Record name 4-butan-2-yloxy-3-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Sec-butoxy-3-ethoxybenzaldehyde

CAS RN

915907-98-1
Record name 4-butan-2-yloxy-3-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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